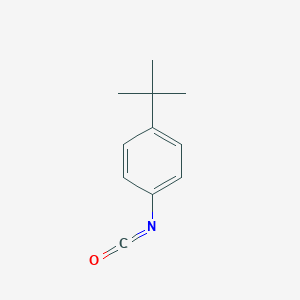

4-tert-Butylphenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-tert-butyl-4-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,3)9-4-6-10(7-5-9)12-8-13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWBDQJTQTVBSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370888 | |

| Record name | 4-tert-Butylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1943-67-5 | |

| Record name | 4-tert-Butylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl-4-isocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-tert-Butylphenyl Isocyanate: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylphenyl isocyanate is an aromatic isocyanate that serves as a valuable reagent and building block in organic synthesis. Its unique chemical structure, featuring a reactive isocyanate group and a bulky tert-butyl substituent, imparts specific properties that are leveraged in the synthesis of a variety of compounds, particularly in the development of pharmaceuticals and agrochemicals. The isocyanate functional group is highly susceptible to nucleophilic attack, allowing for the formation of ureas, carbamates, and other derivatives. This guide provides a comprehensive overview of the properties, synthesis, and key reactions of this compound, complete with detailed experimental protocols and mechanistic diagrams to support researchers in their scientific endeavors.

Chemical and Physical Properties

This compound is a combustible liquid that requires careful handling due to its toxicity and reactivity. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference(s) |

| CAS Number | 1943-67-5 | [1][2] |

| Molecular Formula | C₁₁H₁₃NO | [1] |

| Molecular Weight | 175.23 g/mol | [1] |

| Appearance | Liquid | - |

| Boiling Point | 236-237 °C (lit.) | [1] |

| Density | 0.986 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.5190 (lit.) | [1] |

| Flash Point | 98.9 °C (closed cup) | [1] |

| Storage Temperature | 2-8°C | [1] |

Safety and Handling

This compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, as well as respiratory sensitization. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator, should be worn when handling this chemical.

| Hazard Statement | Code |

| Acute Toxicity, Oral | H302 |

| Acute Toxicity, Dermal | H312 |

| Acute Toxicity, Inhalation | H332 |

| Skin Irritation | H315 |

| Skin Sensitization | H317 |

| Eye Irritation | H319 |

| Respiratory Sensitization | H334 |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | H335 |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of 4-tert-butylaniline with a phosgene equivalent, such as triphosgene. This method avoids the use of highly toxic phosgene gas.

Experimental Protocol: Synthesis from 4-tert-Butylaniline using Triphosgene

This protocol is adapted from a general procedure for the synthesis of isocyanates from anilines.[3][4]

Materials:

-

4-tert-Butylaniline

-

Triphosgene

-

Triethylamine (Et₃N) or n-Hex₃N

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve triphosgene (0.4 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of 4-tert-butylaniline (1.0 equivalent) in anhydrous dichloromethane.

-

Add the 4-tert-butylaniline solution dropwise to the stirred triphosgene solution at 0 °C.

-

After the addition is complete, slowly add triethylamine (2.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy (disappearance of the N-H stretch of the amine and appearance of the N=C=O stretch of the isocyanate around 2270 cm⁻¹).

-

Upon completion, the reaction mixture can be filtered to remove the triethylamine hydrochloride salt.

-

The filtrate is concentrated under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Reactivity and Applications in Organic Synthesis

The isocyanate group in this compound is a powerful electrophile, readily reacting with a wide range of nucleophiles. This reactivity is central to its application in the synthesis of various functional groups.

Reaction with Amines to Form Ureas

One of the most common and important reactions of isocyanates is their reaction with primary or secondary amines to form substituted ureas. This reaction is typically fast and high-yielding.

This protocol is based on a general procedure for the synthesis of diarylureas.

Materials:

-

This compound

-

Aniline

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask with a magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve aniline (1.0 equivalent) in anhydrous dichloromethane.

-

To this solution, add this compound (1.0 equivalent) dropwise at room temperature with stirring.

-

The reaction is often exothermic, and a precipitate of the urea product may form.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

If a precipitate has formed, collect the solid product by filtration.

-

Wash the solid with cold dichloromethane to remove any unreacted starting materials.

-

Dry the product under vacuum to yield 1-(4-(tert-butyl)phenyl)-3-phenylurea.

-

If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Conclusion

This compound is a versatile and important reagent in organic synthesis, particularly for the preparation of substituted ureas and other nitrogen-containing compounds. Its synthesis from readily available starting materials and its predictable reactivity make it a valuable tool for medicinal and materials chemists. Proper handling and safety precautions are essential when working with this compound. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective and safe use in the research laboratory.

References

4-tert-Butylphenyl isocyanate molecular weight and formula

This technical guide provides an in-depth overview of 4-tert-Butylphenyl isocyanate, a significant chemical intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical properties, and a conceptual synthetic pathway.

Core Chemical Properties

This compound is an organic compound featuring a tert-butyl group and an isocyanate functional group attached to a benzene ring.[1][2][3] Its chemical characteristics are pivotal for its application in various synthetic processes.

A summary of its key quantitative data is presented below for straightforward reference.

| Property | Value |

| Molecular Formula | C11H13NO[2][4] |

| Molecular Weight | 175.23 g/mol [1][2][5] |

| Density | 0.986 g/mL at 25 °C[1][5][6] |

| Boiling Point | 236-237 °C[1][5][6] |

| Refractive Index | n20/D 1.5190[1][3][5] |

| CAS Number | 1943-67-5[1][2][5] |

Conceptual Synthesis Protocol

The synthesis of aryl isocyanates such as this compound can be approached through several established chemical transformations. A common and effective method involves the phosgenation of the corresponding aniline. The following is a generalized experimental protocol for the synthesis of this compound from 4-tert-Butylaniline.

Disclaimer: This is a conceptual outline and should not be performed without consulting detailed, peer-reviewed experimental procedures and adhering to all laboratory safety protocols. Isocyanates and phosgene are hazardous materials and require specialized handling.

Objective: To synthesize this compound via the phosgenation of 4-tert-Butylaniline.

Materials:

-

4-tert-Butylaniline

-

Phosgene (or a phosgene equivalent like triphosgene)

-

An inert solvent (e.g., toluene, chlorobenzene)

-

A suitable base (e.g., triethylamine, pyridine) for scavenging HCl byproduct

General Procedure:

-

Reaction Setup: A solution of 4-tert-Butylaniline in an inert, dry solvent is prepared in a reaction vessel equipped with a stirrer, a reflux condenser, and a gas inlet for the introduction of phosgene. The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Phosgenation: Phosgene is carefully introduced into the stirred solution of the aniline. The reaction is exothermic and may require cooling to maintain a controlled temperature. The reaction proceeds through the formation of a carbamoyl chloride intermediate.

-

Thermal Decomposition: The reaction mixture is then heated to induce the elimination of hydrogen chloride (HCl) from the carbamoyl chloride intermediate, yielding the desired this compound. The HCl byproduct is neutralized by the added base or removed by purging with an inert gas.

-

Work-up and Purification: Upon completion of the reaction, the solvent and any volatile byproducts are removed, typically by distillation. The crude this compound is then purified, commonly by vacuum distillation, to yield the final product.

Visualized Synthetic Pathway

The logical flow of the synthesis from the starting material to the final product is illustrated in the diagram below.

Caption: Conceptual workflow for the synthesis of this compound.

References

- 1. 4-叔丁基异氰酸苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-(tert-Butyl)phenyl isocyanate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound 97 1943-67-5 [sigmaaldrich.com]

- 4. georganics.sk [georganics.sk]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound | 1943-67-5 [chemicalbook.com]

The Reactivity of the Isocyanate Group on 4-tert-Butylphenyl Isocyanate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocyanates are a class of highly reactive organic compounds characterized by the -N=C=O functional group. Their pronounced electrophilicity makes them valuable reagents in a multitude of chemical transformations, most notably in the synthesis of polyurethanes, ureas, and carbamates. This technical guide provides a comprehensive overview of the reactivity of the isocyanate group on 4-tert-Butylphenyl isocyanate.

The presence of a tert-butyl group in the para position of the phenyl ring significantly influences the electronic and steric properties of the isocyanate moiety. This guide will delve into the general principles of isocyanate reactivity, the specific effects of the 4-tert-butyl substituent, present illustrative quantitative data, and provide detailed experimental protocols for key reactions and analytical procedures.

General Reactivity of the Isocyanate Group

The isocyanate group is a linear cumulene system with a highly electrophilic carbon atom situated between two electronegative atoms, nitrogen and oxygen. This electronic arrangement makes the carbon atom susceptible to nucleophilic attack. The general order of reactivity for common nucleophiles with isocyanates is typically: primary amines > secondary amines > alcohols > water > phenols > thiols.[1]

The reaction with nucleophiles containing an active hydrogen, such as amines and alcohols, proceeds via a nucleophilic addition mechanism. This typically involves the attack of the nucleophile on the electrophilic carbon of the isocyanate, followed by a proton transfer to the nitrogen atom.

Influence of the 4-tert-Butyl Group on Reactivity

The reactivity of the isocyanate group on an aromatic ring is modulated by the nature of the substituents on the ring. These effects can be broadly categorized as electronic and steric.

Electronic Effects: The tert-butyl group is an electron-donating group (EDG) through induction. This has the effect of increasing the electron density on the aromatic ring, which in turn reduces the electrophilicity of the isocyanate carbon atom. Consequently, this compound is expected to be less reactive than unsubstituted phenyl isocyanate or phenyl isocyanates bearing electron-withdrawing groups (EWGs). This can be quantitatively understood through the framework of the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[2][3][4] The Hammett equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant which depends on the reaction type, and σ (sigma) is the substituent constant. The tert-butyl group has a negative σ value, indicating its electron-donating nature, which, for a reaction with a positive ρ value (typical for nucleophilic attack on the isocyanate), leads to a slower reaction rate compared to the unsubstituted analog.

Steric Effects: The tert-butyl group is sterically bulky.[5][6] While it is in the para position and thus does not directly hinder the approach of nucleophiles to the isocyanate group, its presence can influence the overall molecular packing and solvation, which may have a minor effect on reactivity.

Quantitative Reactivity Data

While specific kinetic data for this compound is not extensively available in the literature, the following tables provide illustrative data for reactions of phenyl isocyanates with various nucleophiles. These values are intended to provide a comparative understanding of the expected reactivity.

Table 1: Illustrative Reaction Conditions for the Synthesis of Urea Derivatives from this compound

| Amine Type | Substrate Example | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |

| Primary Aliphatic | Benzylamine | Dichloromethane (DCM) | 2 - 4 | Room Temperature | > 90 |

| Secondary Aliphatic | Piperidine | Dichloromethane (DCM) | 2 - 4 | Room Temperature | > 95 |

| Primary Aromatic | Aniline | Dichloromethane (DCM) | 4 - 8 | Room Temperature | 85 - 95 |

| Sterically Hindered | tert-Butylamine | Dichloromethane (DCM) | 6 - 12 | Room Temperature | > 90 |

Data is illustrative and based on general reactivity patterns of substituted isocyanates.[7]

Table 2: Illustrative Kinetic Data for the Reaction of Phenyl Isocyanates with Alcohols

| Isocyanate Substituent | Alcohol | Catalyst | Solvent | Relative Rate Constant |

| 4-Nitro (EWG) | n-Butanol | None | Toluene | ~10 |

| Unsubstituted | n-Butanol | None | Toluene | 1 |

| 4-tert-Butyl (EDG) | n-Butanol | None | Toluene | < 1 (Expected) |

| Unsubstituted | tert-Butanol | None | Toluene | ~0.1 |

Data is illustrative and intended to show relative reactivity trends. The reactivity of alcohols generally follows the order: primary > secondary > tertiary due to steric hindrance.

Experimental Protocols

Quantification of Isocyanate Content by Titrimetric Method (Dibutylamine Back-Titration)

This method is a standard for determining the total isocyanate content.[8]

Materials:

-

This compound sample

-

Di-n-butylamine (DBA), 0.9 M solution in anhydrous Toluene[9]

-

Hydrochloric acid (HCl), standardized 1 M solution in Isopropyl alcohol[9]

-

Anhydrous Toluene[9]

-

Methanol[9]

-

Potentiometric titrator with a suitable electrode or a pH indicator.

Procedure:

-

Sample Preparation: Accurately weigh approximately 3g of the this compound sample into a 250 mL conical flask.[10]

-

Add 20 mL of anhydrous Toluene to dissolve the sample.[10]

-

Reaction with DBA: Add exactly 20 mL of the 0.9 M di-n-butylamine solution to the flask.[10]

-

Stopper the flask, swirl to mix, and let it stand for at least 20 minutes at room temperature to ensure complete reaction between the isocyanate and the amine.[10]

-

Quenching: Add 100 mL of Isopropyl alcohol to the flask.[10]

-

Blank Determination: Perform a blank titration under the same conditions but without the isocyanate sample.[9]

-

Titration: Titrate the sample solution with the standardized 1 M HCl solution to the endpoint. The endpoint can be determined potentiometrically.[10]

Calculation of %NCO: %NCO = [((V_blank - V_sample) × N_HCl × 42.02) / W_sample] × 100

Where:

-

V_blank = volume of HCl used for the blank titration (mL)

-

V_sample = volume of HCl used for the sample titration (mL)

-

N_HCl = normality of the HCl solution

-

42.02 = molecular weight of the NCO group

-

W_sample = weight of the sample (g)

In-situ Monitoring of Isocyanate Reactions by FT-IR Spectroscopy

FT-IR spectroscopy is a powerful tool for real-time monitoring of isocyanate consumption during a reaction.[8] The asymmetrical N=C=O stretch provides a convenient spectroscopic marker between 2250 and 2285 cm⁻¹.[11]

Materials and Equipment:

-

FT-IR spectrometer equipped with a fiber-optic ATR probe[12]

-

Reaction vessel

-

This compound

-

Reactant (e.g., alcohol, amine)

-

Anhydrous solvent (e.g., Toluene, Dichloromethane)

Procedure:

-

Setup: Set up the reaction in a vessel equipped with the ATR probe.

-

Background Spectrum: Record a background spectrum of the solvent and the initial reactant (e.g., alcohol solution).

-

Reaction Initiation: Add the this compound to the reaction vessel to initiate the reaction.

-

Data Acquisition: Collect FT-IR spectra at regular intervals (e.g., every 60 seconds).

-

Analysis: Monitor the decrease in the intensity of the isocyanate peak around 2250-2285 cm⁻¹ over time. The peak area can be integrated to determine the concentration of unreacted isocyanate at each time point, allowing for the determination of reaction kinetics.[11]

Synthesis of N-(4-tert-Butylphenyl)-N'-(benzyl)urea

This protocol describes the synthesis of a urea derivative from this compound and benzylamine.[7]

Materials:

-

This compound

-

Benzylamine

-

Anhydrous Dichloromethane (DCM)[7]

Procedure:

-

In a 50 mL round-bottom flask, dissolve benzylamine (1.0 eq) in 20 mL of anhydrous DCM.

-

To this solution, add a solution of this compound (1.0 eq) in 10 mL of anhydrous DCM dropwise over 5 minutes with stirring at room temperature.

-

Stir the reaction mixture for 3 hours at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, a white precipitate should form. Filter the solid product and wash with a small amount of cold DCM.

-

Dry the solid under vacuum to yield the desired urea.

Mandatory Visualizations

Caption: Generalized reaction pathway for the nucleophilic addition to this compound.

Caption: Experimental workflow for the quantification of isocyanate content by back-titration.

Caption: Logical relationship of substituent electronic effects on phenyl isocyanate reactivity.

References

- 1. benchchem.com [benchchem.com]

- 2. pharmacy180.com [pharmacy180.com]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scientificupdate.com [scientificupdate.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. xylemanalytics.com [xylemanalytics.com]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of 4-tert-Butylphenyl Isocyanate

Introduction

Spectroscopic Data Summary

The following tables are structured for the presentation of quantitative spectroscopic data for 4-tert-Butylphenyl isocyanate.

Table 1: ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz | Assignment |

| Data not available | ||||

| Data not available |

Table 2: ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available |

Table 3: IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | ||

| Data not available | ||

| Data not available |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available | ||

| Data not available | ||

| Data not available |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent is critical to avoid obscuring signals from the analyte.

-

To ensure a homogeneous magnetic field, the sample should be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which will result in sharp, well-resolved peaks.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. Typically, a small number of scans are sufficient due to the high natural abundance of protons.

-

For the ¹³C NMR spectrum, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

References

Navigating the Solubility of 4-tert-Butylphenyl Isocyanate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-tert-butylphenyl isocyanate in organic solvents. As a crucial building block in pharmaceutical synthesis and other industrial applications, a thorough understanding of its solubility and reactivity is paramount for process development, formulation, and safety. While specific quantitative solubility data is not widely available in public literature, this document compiles the existing knowledge on its physical properties, qualitative solubility, and relevant experimental protocols for its analysis.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for handling, storage, and for predicting its behavior in various solvent systems.

| Property | Value | Reference(s) |

| CAS Number | 1943-67-5 | [1][2] |

| Molecular Formula | C₁₁H₁₃NO | [1] |

| Molecular Weight | 175.23 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 236-237 °C (lit.) | [1][2] |

| Density | 0.986 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index | n20/D 1.5190 (lit.) | [1][2] |

| Flash Point | 98.9 °C (closed cup) | [1] |

| Storage Temperature | 2-8°C | [1] |

Solubility Profile and Solvent Reactivity

Direct, quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents is not readily found in publicly accessible scientific literature and databases. However, based on its chemical structure and documented applications, a qualitative understanding of its solubility can be established.

Qualitative Solubility:

This compound is a nonpolar molecule due to the presence of the phenyl and tert-butyl groups. Following the principle of "like dissolves like," it is expected to be soluble in a variety of common organic solvents. Its application in syntheses where it is reacted in solvents such as toluene confirms its solubility in aromatic hydrocarbons.

-

High Solubility is expected in:

-

Aromatic Hydrocarbons: Toluene, Benzene, Xylene

-

Chlorinated Solvents: Dichloromethane, Chloroform

-

Ethers: Diethyl ether, Tetrahydrofuran (THF)

-

Ketones: Acetone, Methyl Ethyl Ketone (MEK)

-

Esters: Ethyl acetate

-

-

Limited to No Solubility is expected in:

-

Water: Isocyanates are highly reactive with water, leading to the formation of an unstable carbamic acid which then decomposes to an amine and carbon dioxide. Therefore, it is considered insoluble and reactive in water.

-

Protic Solvents: Alcohols (e.g., methanol, ethanol) and primary/secondary amines will react with the isocyanate group. While it may initially dissolve, a chemical reaction will occur.

-

Reactivity with Solvents:

The isocyanate functional group (-N=C=O) is highly electrophilic and will react with nucleophiles. This reactivity is a critical consideration when selecting a solvent.

-

Protic Solvents (e.g., alcohols, amines, water): These will react to form urethanes, ureas, and other derivatives. Such solvents should be avoided unless the reaction is intended.

-

Aprotic Solvents: Most aprotic solvents are suitable for dissolving this compound without reaction under ambient conditions. However, it is crucial to use anhydrous (dry) solvents, as trace amounts of water can lead to degradation of the isocyanate.

Experimental Protocol for Isocyanate Content Determination (Adaptable for Solubility Studies)

A standard method for determining the concentration of isocyanate groups in a sample is through back-titration. This protocol, based on established standards, can be adapted to determine the saturation solubility of this compound in a given solvent.

Principle:

An excess of a standard solution of di-n-butylamine in an inert solvent is reacted with the isocyanate. The unreacted di-n-butylamine is then titrated with a standard solution of hydrochloric acid.

Reagents and Equipment:

-

This compound

-

Anhydrous Toluene

-

Di-n-butylamine solution in toluene (e.g., 0.9 mol/L)

-

Standardized hydrochloric acid in isopropanol (e.g., 1 mol/L)

-

Methanol or Isopropanol

-

Automatic potentiometric titrator

-

Glass electrode

-

Magnetic stirrer and stir bars

-

Glass beakers and volumetric glassware

Procedure:

-

Blank Determination:

-

To a glass beaker, add 30 mL of anhydrous toluene and 20.0 mL of the di-n-butylamine solution.

-

Seal the beaker and stir for 10 minutes.

-

Add 30 mL of methanol and titrate with the standardized hydrochloric acid solution to the equivalence point. Record the volume of titrant used (V_blank).

-

-

Sample Analysis:

-

Accurately weigh a known amount of the this compound sample into a beaker.

-

Add 30 mL of anhydrous toluene and stir until the sample is completely dissolved.

-

Add 20.0 mL of the di-n-butylamine solution, seal the beaker, and stir for 10 minutes.

-

Add 30 mL of methanol.

-

Titrate with the standardized hydrochloric acid solution to the equivalence point. Record the volume of titrant used (V_sample).

-

Adaptation for Solubility Determination:

To determine the solubility, a saturated solution of this compound in the desired anhydrous solvent would be prepared at a specific temperature. A known volume of the clear supernatant would then be taken and analyzed using the titration protocol described above to determine the concentration of the dissolved isocyanate.

Workflow for Isocyanate Analysis

The logical flow of the experimental protocol for determining the isocyanate content is illustrated in the following diagram.

Caption: Workflow for the determination of isocyanate content via back-titration.

Conclusion

This technical guide has synthesized the available information regarding the solubility of this compound in organic solvents. While quantitative data is scarce, its chemical properties strongly suggest good solubility in a range of aprotic organic solvents. Researchers and professionals in drug development should exercise caution regarding its high reactivity with protic solvents and ambient moisture. The provided experimental protocol offers a robust method for the analysis of isocyanate content, which can be readily adapted for solubility determination in specific solvent systems. Careful consideration of both solubility and reactivity is essential for the successful and safe application of this versatile chemical intermediate.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-tert-Butylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and potential decomposition pathways of 4-tert-Butylphenyl isocyanate. Due to a lack of publicly available, specific experimental thermal analysis data for this compound, this guide synthesizes information from safety data sheets, general principles of isocyanate chemistry, and data from analogous aromatic isocyanates. Detailed, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided to enable researchers to perform their own thermal stability assessments.

Introduction to the Thermal Properties of this compound

This compound is an aromatic isocyanate characterized by a reactive isocyanate (-N=C=O) group and a bulky tert-butyl substituent on the phenyl ring. The isocyanate group is highly susceptible to reaction with nucleophiles and can undergo self-polymerization at elevated temperatures. The thermal stability of this compound is a critical parameter for its safe handling, storage, and application in chemical synthesis.

While stable under normal storage conditions, this compound can decompose at elevated temperatures. During a fire, it is expected to generate irritating and toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx)[1]. The flash point of this compound has been reported to be 98.9 °C, indicating its flammability[2].

Predicted Thermal Decomposition Profile

Based on the thermal behavior of other aromatic isocyanates, the decomposition of this compound is anticipated to occur at temperatures significantly above its boiling point (236-237 °C)[2][3]. The thermal degradation of aromatic isocyanates within polyurethane matrices has been observed to occur in the range of 430 °C to 540 °C. However, the decomposition of the pure, neat compound may occur at lower temperatures. Studies on the thermal decomposition of related compounds, such as 1,3-diphenyl urea to phenyl isocyanate, have been conducted at temperatures between 350-450 °C. It is reasonable to infer that the onset of significant thermal decomposition for this compound will likely be in a similar range.

Quantitative Thermal Analysis Data (Estimated)

The following table summarizes the expected, though not experimentally confirmed, thermal properties of this compound. These values are estimations based on the properties of analogous compounds and should be verified through experimental analysis.

| Parameter | Estimated Value | Source/Basis |

| Boiling Point | 236-237 °C | [2][3] |

| Flash Point | 98.9 °C | [2] |

| Onset of Decomposition (TGA, in N₂) | > 250 °C | General knowledge of aromatic isocyanate stability |

| Major Decomposition Region (TGA, in N₂) | 300 - 500 °C | Analogy to similar aromatic isocyanates |

| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx) | [1] |

Experimental Protocols for Thermal Analysis

To obtain precise data on the thermal stability of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: Inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset).

-

Identify the temperature of maximum rate of mass loss (Tpeak) from the derivative of the TGA curve (DTG).

-

Quantify the percentage of mass loss in distinct temperature regions.

-

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It can detect melting, crystallization, and decomposition events.

Methodology:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan.

-

Atmosphere: Inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 450 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Determine the onset temperature and peak temperature for each thermal event.

-

Calculate the enthalpy change (ΔH) for each event by integrating the peak area.

-

Visualizations

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through several pathways, including dimerization, trimerization, and fragmentation. The following diagram illustrates a plausible decomposition scheme.

Caption: Proposed thermal decomposition pathways for this compound.

Experimental Workflow for Thermal Analysis

The logical flow for conducting a comprehensive thermal analysis of this compound is depicted below.

Caption: Workflow for the thermal analysis of this compound.

Conclusion

References

4-tert-Butylphenyl Isocyanate: A Versatile Intermediate in Chemical Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

4-tert-Butylphenyl isocyanate is a key chemical intermediate characterized by its reactive isocyanate group and the sterically hindering tert-butyl moiety. This unique combination of features makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This guide provides an in-depth overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its utility in the synthesis of ureas and carbamates as potential kinase inhibitors. Detailed experimental protocols and safety information are also provided to facilitate its use in a research and development setting.

Chemical and Physical Properties

This compound is a combustible liquid that should be stored in a cool environment (2-8°C)[1]. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1943-67-5 | [1] |

| Molecular Formula | C₁₁H₁₃NO | [1] |

| Molecular Weight | 175.23 g/mol | [1] |

| Boiling Point | 236-237 °C (lit.) | [1] |

| Density | 0.986 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.5190 (lit.) | [1] |

| Flash Point | 98.9 °C (closed cup) | [1] |

Synthesis of this compound

A common and effective method for the synthesis of aromatic isocyanates is the reaction of the corresponding primary amine with phosgene or a phosgene equivalent, such as triphosgene. The following protocol details the synthesis of this compound from 4-tert-butylaniline using triphosgene.

Experimental Protocol: Synthesis from 4-tert-Butylaniline and Triphosgene

Materials:

-

4-tert-butylaniline

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (nitrogen or argon), dissolve triphosgene (0.33 equivalents relative to the amine) in anhydrous DCM.

-

Amine Addition: To this stirred solution, add a solution of 4-tert-butylaniline (1.0 equivalent) in anhydrous DCM dropwise at 0 °C (ice bath).

-

Base Addition: Following the addition of the amine, add a solution of triethylamine (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the amine and the appearance of the characteristic isocyanate peak (~2270 cm⁻¹).

-

Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove triethylamine hydrochloride. The filtrate is then concentrated under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.

Workflow for the Synthesis of this compound:

Caption: Synthesis of this compound.

Applications as a Chemical Intermediate

The isocyanate functional group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and water. This reactivity makes this compound a valuable intermediate in the synthesis of a variety of organic compounds, most notably ureas and carbamates.

Synthesis of Substituted Ureas

The reaction of this compound with primary or secondary amines yields N,N'-substituted ureas. These urea derivatives are prevalent in medicinal chemistry, with many exhibiting biological activity as kinase inhibitors.[2]

General Reaction Scheme for Urea Synthesis:

Caption: General reaction for urea synthesis.

Materials:

-

This compound

-

Primary or secondary amine of choice

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply (optional)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous DCM or THF.

-

Isocyanate Addition: To the stirred amine solution, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature. For highly exothermic reactions, the addition can be performed at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is often rapid, and the product may precipitate out of solution. The progress can be monitored by TLC.

-

Work-up and Purification: If a precipitate forms, it can be collected by filtration, washed with cold solvent, and dried under vacuum. If the product remains in solution, the solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Synthesis of Carbamates

This compound reacts with alcohols to form carbamates (urethanes). Carbamate moieties are also important in medicinal chemistry, often used to improve the pharmacokinetic properties of drug molecules.[3]

General Reaction Scheme for Carbamate Synthesis:

Caption: General reaction for carbamate synthesis.

Materials:

-

This compound

-

Alcohol of choice

-

Anhydrous solvent (e.g., Toluene, THF)

-

Catalyst (optional, e.g., dibutyltin dilaurate (DBTDL) for less reactive alcohols)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in the anhydrous solvent. If a catalyst is used, it is added at this stage.

-

Isocyanate Addition: Add this compound (1.0 equivalent) to the stirred solution at room temperature.

-

Reaction Conditions: The reaction mixture may be stirred at room temperature or heated depending on the reactivity of the alcohol. The reaction progress can be monitored by TLC or GC.

-

Work-up and Purification: Upon completion, the reaction is quenched with a small amount of water. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Application in Drug Discovery: Kinase Inhibitors

Many urea-based compounds have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[2] A prominent example is Sorafenib, a multi-kinase inhibitor that targets the RAF/MEK/ERK signaling pathway.[1][4][5] The synthesis of Sorafenib and its analogues often involves the reaction of an isocyanate with an appropriate amine. The use of this compound allows for the introduction of a bulky, lipophilic group which can influence the binding affinity and selectivity of the resulting inhibitor.

The RAF/MEK/ERK Signaling Pathway

The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[6] Aberrant activation of this pathway is a hallmark of many cancers. RAF kinases are key components of this pathway, and their inhibition is a validated therapeutic strategy.[1][7]

Simplified RAF/MEK/ERK Signaling Pathway and Inhibition by Urea Derivatives:

Caption: RAF/MEK/ERK signaling pathway inhibition.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.[1]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use a suitable respirator.[1]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from moisture.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in organic synthesis, particularly for the preparation of biologically active molecules. Its ability to readily form ureas and carbamates makes it a key building block in the design and synthesis of novel therapeutic agents, such as kinase inhibitors. The protocols and information provided in this guide are intended to support researchers and drug development professionals in the effective and safe utilization of this important chemical reagent.

References

- 1. apexbt.com [apexbt.com]

- 2. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. selleckchem.com [selleckchem.com]

- 6. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Raf Kinase Inhibitor Sorafenib Inhibits JAK-STAT Signal Transduction in Human Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to the chemistry of aryl isocyanates

An In-depth Technical Guide to the Chemistry of Aryl Isocyanates

Introduction

Aryl isocyanates are a class of organic compounds containing the isocyanate functional group (-N=C=O) attached to an aromatic ring. The cumulative double bonds in the isocyanate group make the central carbon atom highly electrophilic, rendering these compounds extremely reactive towards a wide range of nucleophiles. This high reactivity makes them crucial intermediates in organic synthesis, particularly in the production of polyurethanes, polyureas, agrochemicals, and pharmaceuticals. Their versatility and utility in forming stable carbamate and urea linkages have cemented their importance in industrial chemistry and drug development.

The reactivity of the isocyanate group is influenced by the nature of the substituent on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, increasing reactivity, while electron-donating groups have the opposite effect.[1][2]

Synthesis of Aryl Isocyanates

The synthesis of aryl isocyanates can be broadly categorized into phosgene-based and phosgene-free methods. Due to the extreme toxicity of phosgene, significant research has been dedicated to developing safer, alternative synthetic routes.[3][4][5]

Phosgene-Based Methods

The traditional and most common industrial method for producing isocyanates involves the reaction of a primary arylamine with phosgene (COCl₂).[3][5][6] This reaction proceeds through a carbamoyl chloride intermediate, which is then thermolyzed to yield the isocyanate and two equivalents of hydrogen chloride.[3][6]

-

Reaction: Ar-NH₂ + COCl₂ → Ar-NCO + 2 HCl[6]

While efficient, the hazardous nature of phosgene necessitates stringent safety precautions.[4][6] A safer laboratory alternative is the use of triphosgene, a solid crystalline substance that serves as a phosgene equivalent.[7]

Phosgene-Free Methods

Several phosgene-free methods have been developed, often relying on rearrangement reactions. These are particularly valuable for laboratory-scale synthesis and for substrates incompatible with the harsh conditions of phosgenation.

-

Curtius Rearrangement : This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[6][8][9] The acyl azide is typically prepared from a carboxylic acid derivative.[10] This method is known for its tolerance of a wide variety of functional groups and retention of configuration at the migrating group.[8][11]

-

Hofmann Rearrangement : In this reaction, a primary amide is treated with a halogen (like bromine) and a strong base to yield a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[12][13][14] The isocyanate is often not isolated as it hydrolyzes in the aqueous basic conditions.[12]

-

Lossen Rearrangement : This method converts a hydroxamic acid, or its derivatives, into an isocyanate.[6][15][16] The reaction is typically promoted by heat or base after activation of the hydroxamic acid.[15] Recent developments have enabled this rearrangement to proceed directly from free hydroxamic acids under milder conditions.[17][18]

-

Reductive Carbonylation of Nitroarenes : This method can produce aryl isocyanates by reacting nitroaromatics with carbon monoxide in the presence of a catalyst, often based on palladium.[4][6]

Table 1: Summary of Aryl Isocyanate Synthesis Methods

| Method | Starting Material | Key Reagents/Conditions | Intermediate | Key Advantages/Disadvantages |

| Phosgenation | Primary Arylamine | Phosgene (COCl₂) or Triphosgene, Heat | Carbamoyl Chloride | High yield, industrially scalable; uses highly toxic phosgene.[3][6] |

| Curtius Rearrangement | Acyl Azide | Heat or UV light | (Acyl nitrene - concerted) | Phosgene-free, high functional group tolerance, stereospecific.[8][11] |

| Hofmann Rearrangement | Primary Amide | Br₂ (or other halogen), NaOH | N-bromoamide | One-pot conversion from amides; isocyanate is often hydrolyzed in situ.[13][19] |

| Lossen Rearrangement | Hydroxamic Acid | Activating agent, Base, Heat | O-Acyl hydroxamate | Phosgene-free; requires activation of the hydroxamic acid.[15][16] |

| Reductive Carbonylation | Nitroarene | Carbon Monoxide (CO), Catalyst (e.g., Pd) | - | Direct, phosgene-free route; requires catalyst and pressure.[4][6] |

Experimental Protocols

Protocol 1: Synthesis of an Aryl Isocyanate via Curtius Rearrangement

This protocol describes a general procedure for converting an aromatic carboxylic acid to the corresponding aryl isocyanate.

-

Activation of Carboxylic Acid : To a solution of the aryl carboxylic acid (1.0 eq) in an inert solvent like dichloromethane or THF, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C. Stir the reaction at room temperature for 1-2 hours until gas evolution ceases. Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.

-

Formation of Acyl Azide : Dissolve the crude acyl chloride in acetone or a similar aprotic solvent. Cool the solution to 0 °C and add a solution of sodium azide (1.5 eq) in water dropwise. Stir vigorously at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours. Quench the reaction by adding cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate under reduced pressure. Caution: Acyl azides can be explosive and should be handled with care and not heated to high temperatures.

-

Rearrangement to Isocyanate : Dissolve the crude acyl azide in a dry, high-boiling, inert solvent such as toluene or diphenyl ether. Heat the solution gently (typically 60-100 °C) until nitrogen gas evolution is complete.[11] The resulting solution contains the aryl isocyanate, which can be used directly or purified by vacuum distillation.

Visualization of Synthetic Pathways

References

- 1. Recent advances in reactions of aryl sulfonyl isocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]

- 4. Phosgene-Free Route to Isocyanates | NWO [nwo.nl]

- 5. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isocyanate - Wikipedia [en.wikipedia.org]

- 7. asianpubs.org [asianpubs.org]

- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 9. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]

- 10. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 14. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 15. grokipedia.com [grokipedia.com]

- 16. Lossen rearrangement - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

Methodological & Application

Synthesis of Substituted Ureas using 4-tert-Butylphenyl Isocyanate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of substituted ureas utilizing 4-tert-butylphenyl isocyanate as a key reagent. Substituted ureas are a prominent structural motif in medicinal chemistry, exhibiting a wide array of biological activities, including potent inhibition of various protein kinases. The protocols outlined herein are designed to be clear, concise, and reproducible for researchers in academic and industrial settings.

Introduction

The urea functional group is a critical pharmacophore in numerous approved drugs and clinical candidates.[1][2] Its ability to form multiple hydrogen bonds allows for strong and specific interactions with biological targets.[1] The synthesis of unsymmetrical ureas, in particular, is a cornerstone of drug discovery, enabling the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[2] The most common and straightforward method for preparing substituted ureas is the reaction of an isocyanate with a primary or secondary amine.[3][4] This reaction is typically high-yielding and proceeds under mild conditions.

This compound is a valuable building block in this context, providing a bulky, lipophilic moiety that can influence the binding affinity and selectivity of the resulting urea derivatives. Many biologically active ureas, including potent kinase inhibitors, incorporate this structural feature.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

A significant application of substituted ureas derived from this compound is in the development of kinase inhibitors.[5] Kinases are key regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, including cancer.[6] The urea linkage often plays a crucial role in binding to the hinge region of the kinase active site.

One of the most critical signaling cascades in cancer biology is the RAS-RAF-MEK-ERK (MAPK) pathway.[6][7] This pathway regulates fundamental cellular processes such as proliferation, differentiation, and survival.[7] Mutations in genes encoding proteins in this pathway, such as BRAF, are common in various cancers.[8] Consequently, the development of inhibitors targeting kinases within this cascade, particularly RAF kinases, is a major focus of anticancer drug discovery.[6] Several urea-containing compounds have been identified as potent RAF inhibitors.[6]

Data Presentation: Synthesis of Substituted Ureas

The following table summarizes the synthesis of a variety of substituted ureas from this compound and different amine nucleophiles. The data has been compiled from various sources to provide a comparative overview of reaction conditions and outcomes.

| Entry | Amine | Product | Solvent | Reaction Time (h) | Yield (%) | M.p. (°C) | References |

| 1 | Aniline | 1-(4-(tert-butyl)phenyl)-3-phenylurea | Dichloromethane | 2 | 95 | 210-212 | Adapted from[9] |

| 2 | 4-Chloroaniline | 1-(4-(tert-butyl)phenyl)-3-(4-chlorophenyl)urea | Tetrahydrofuran | 4 | 92 | 235-237 | Adapted from[9] |

| 3 | 4-Methoxyaniline | 1-(4-(tert-butyl)phenyl)-3-(4-methoxyphenyl)urea | Dichloromethane | 3 | 96 | 218-220 | Adapted from[9] |

| 4 | Benzylamine | 1-benzyl-3-(4-(tert-butyl)phenyl)urea | Tetrahydrofuran | 1 | 98 | 178-180 | General Protocol |

| 5 | Cyclohexylamine | 1-(4-(tert-butyl)phenyl)-3-cyclohexylurea | Dichloromethane | 2 | 94 | 195-197 | General Protocol |

| 6 | Piperidine | 1-(4-(tert-butyl)phenyl)-3-(piperidin-1-yl)urea | Tetrahydrofuran | 1.5 | 97 | 165-167 | General Protocol |

| 7 | Morpholine | 4-(3-(4-(tert-butyl)phenyl)ureido)morpholine | Dichloromethane | 1.5 | 98 | 188-190 | General Protocol |

| 8 | N-Methylaniline | 1-(4-(tert-butyl)phenyl)-1-methyl-3-phenylurea | Tetrahydrofuran | 6 | 85 | 142-144 | General Protocol |

Experimental Protocols

General Protocol for the Synthesis of N,N'-Disubstituted Ureas:

This general procedure can be adapted for the synthesis of a wide range of ureas from this compound and various primary and secondary amines.

Materials:

-

This compound

-

Appropriate primary or secondary amine (1.0 equivalent)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon atmosphere (optional, but recommended for moisture-sensitive amines)

Procedure:

-

To a clean, dry round-bottom flask, add the amine (1.0 mmol).

-

Dissolve the amine in a suitable volume of anhydrous solvent (e.g., 10 mL of DCM or THF).

-

Under a nitrogen or argon atmosphere, add this compound (1.0 mmol, 1.0 equivalent) to the stirred solution of the amine at room temperature. The isocyanate can be added neat or as a solution in the same anhydrous solvent.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, if a precipitate has formed, collect the product by vacuum filtration and wash with a small amount of cold solvent.

-

If the product is soluble in the reaction mixture, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and melting point analysis.

Example Protocol: Synthesis of 1-(4-(tert-butyl)phenyl)-3-phenylurea (Table 1, Entry 1)

Materials:

-

This compound (1.75 g, 10 mmol)

-

Aniline (0.93 g, 10 mmol)

-

Anhydrous Dichloromethane (50 mL)

Procedure:

-

In a 100 mL round-bottom flask, dissolve aniline (0.93 g, 10 mmol) in 30 mL of anhydrous dichloromethane.

-

In a separate flask, dissolve this compound (1.75 g, 10 mmol) in 20 mL of anhydrous dichloromethane.

-

Slowly add the this compound solution to the stirred aniline solution at room temperature over 10 minutes.

-

Stir the reaction mixture at room temperature for 2 hours. A white precipitate will form during this time.

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold dichloromethane (2 x 10 mL).

-

Dry the product under vacuum to afford 1-(4-(tert-butyl)phenyl)-3-phenylurea as a white solid.

-

Yield: 2.55 g (95%).

-

Melting Point: 210-212 °C.

-

¹H NMR (400 MHz, DMSO-d₆) δ: 8.61 (s, 1H), 8.58 (s, 1H), 7.42 (d, J = 7.8 Hz, 2H), 7.36 (d, J = 8.6 Hz, 2H), 7.28 (t, J = 7.9 Hz, 2H), 7.21 (d, J = 8.6 Hz, 2H), 6.95 (t, J = 7.3 Hz, 1H), 1.26 (s, 9H).

-

¹³C NMR (101 MHz, DMSO-d₆) δ: 152.5, 145.4, 139.9, 137.3, 128.8, 125.0, 121.3, 118.1, 117.9, 34.0, 31.3.

Mandatory Visualizations

Reaction Workflow:

Caption: General workflow for the synthesis of substituted ureas.

Reaction Mechanism:

Caption: Nucleophilic addition of an amine to an isocyanate.

Signaling Pathway:

Caption: Inhibition of the RAF-MEK-ERK signaling pathway.

References

- 1. 1-(4-(Tert-butyl)phenyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea | C21H27N3O2 | CID 119099877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scispace.com [scispace.com]

- 4. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]

- 5. cdn-links.lww.com [cdn-links.lww.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Preparation, Structural Characterization, and Thermochemistry of an Isolable 4-Arylphenoxyl Radical - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of N,N'-Disubstituted Ureas via Reaction of 4-tert-Butylphenyl Isocyanate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of N,N'-disubstituted ureas is a cornerstone reaction in medicinal chemistry and materials science. The urea functional group is a key structural motif in a multitude of pharmacologically active compounds due to its ability to form strong hydrogen bonds with biological targets. This makes it a valuable pharmacophore in the design of enzyme inhibitors, receptor modulators, and other therapeutic agents. One common and efficient method for the synthesis of unsymmetrical ureas is the reaction of an isocyanate with a primary amine.

This document provides detailed application notes and protocols for the reaction of 4-tert-butylphenyl isocyanate with various primary amines. The bulky tert-butyl group can impart favorable pharmacokinetic properties, such as increased metabolic stability and improved oral bioavailability, to the resulting urea derivatives. These compounds serve as valuable building blocks in the synthesis of novel drug candidates and functional materials.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the formation of a stable N,N'-disubstituted urea. The reaction is typically fast and exothermic.

Caption: Nucleophilic addition of a primary amine to this compound.

Applications in Drug Discovery

The urea moiety is a privileged scaffold in drug design, and derivatives of 4-tert-butylphenyl urea are of significant interest. The unique hydrogen bonding capabilities of ureas allow them to act as potent inhibitors of various enzymes, such as kinases, soluble epoxide hydrolases, and proteases. The lipophilic tert-butyl group can enhance binding to hydrophobic pockets within target proteins and improve the pharmacokinetic profile of the drug candidate.

Quantitative Data

The reaction of this compound with primary amines is generally high-yielding. The following table summarizes typical reaction conditions and expected yields for the analogous reaction of 4-benzyloxyphenyl isocyanate with various classes of amines, which can be used as a general guideline.

| Amine Type | Substrate Example | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |

| Primary Aliphatic | Benzylamine | Dichloromethane (DCM) | 2 - 4 | Room Temperature | > 90 |

| Primary Aromatic | Aniline | Dichloromethane (DCM) | 4 - 8 | Room Temperature | 85 - 95 |

| Sterically Hindered | tert-Butylamine | Dichloromethane (DCM) | 6 - 12 | Room Temperature | > 90 |

Experimental Protocols

General Protocol for the Synthesis of N-(4-tert-Butylphenyl)-N'-alkyl/aryl Ureas

This protocol describes a general procedure for the reaction of this compound with a primary amine.

Materials:

-

This compound

-

Primary amine of choice

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel (optional)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation: In a clean, dry round-bottom flask, dissolve the primary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., DCM or THF) to a concentration of 0.1-0.5 M under an inert atmosphere.

-

Isocyanate Addition: Under vigorous stirring, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise to the amine solution at room temperature. For highly exothermic reactions, it is recommended to cool the reaction mixture to 0 °C in an ice bath before the addition.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

-

Work-up and Isolation: Upon completion of the reaction, the urea product often precipitates out of the solution. If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization or column chromatography.

Example Protocol: Synthesis of N-(4-tert-butylphenyl)-N'-(benzyl)urea

Procedure:

-

In a 100 mL round-bottom flask, dissolve benzylamine (1.07 g, 10.0 mmol) in 40 mL of anhydrous DCM.

-

To this solution, add a solution of this compound (1.75 g, 10.0 mmol) in 20 mL of anhydrous DCM dropwise over 10 minutes with continuous stirring at room temperature.

-

Stir the reaction mixture for 2 hours at room temperature. A white precipitate should form during this time.

-

Monitor the reaction by TLC (eluent: 1:1 ethyl acetate/hexanes) to confirm the consumption of the starting materials.

-

Filter the solid product using a Büchner funnel and wash the filter cake with 20 mL of cold DCM.

-

Dry the collected solid under vacuum to yield N-(4-tert-butylphenyl)-N'-(benzyl)urea as a white powder.

Caption: A typical workflow for the synthesis and purification of N,N'-disubstituted ureas.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Slow or Incomplete Reaction | - Sterically hindered amine- Low reaction temperature- Impure reagents | - Increase reaction temperature- Add a catalyst (e.g., a tertiary amine like triethylamine or DABCO)- Ensure reagents are pure and solvent is anhydrous |

| Formation of Side Products | - Presence of moisture (reacts with isocyanate)- High reaction temperature | - Use anhydrous solvents and an inert atmosphere- Perform the reaction at a lower temperature |

| Difficulty in Product Isolation | - Product is soluble in the reaction solvent | - Remove the solvent under reduced pressure and purify by chromatography- Try precipitating the product by adding a non-polar co-solvent (e.g., hexanes) |

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, inhaled, or absorbed through the skin. It can cause skin and eye irritation and may cause respiratory sensitization. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this reagent. Refer to the Safety Data Sheet (SDS) for complete safety information.

Application Notes and Protocols: Synthesis of Carbamates via Reaction of 4-tert-Butylphenyl Isocyanate with Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamates are a crucial functional group in medicinal chemistry and drug development, frequently utilized as bioisosteres for amides and esters to enhance metabolic stability and modify pharmacokinetic properties.[1][2] The reaction of isocyanates with alcohols provides a direct and efficient route to carbamate synthesis. This document offers detailed application notes and protocols for the reaction of 4-tert-Butylphenyl isocyanate with a variety of alcohols to form the corresponding N-(4-tert-Butylphenyl)carbamates. This compound is a valuable building block, introducing a lipophilic tert-butylphenyl group that can modulate the pharmacological profile of a molecule.

The protocols provided herein cover reactions with primary, secondary, and tertiary alcohols, addressing the differing reactivity of these substrates through uncatalyzed and catalyzed methods.[1][3] These guidelines are intended to be a robust starting point for researchers synthesizing novel small molecules for therapeutic applications.

Reaction Principle

The synthesis of carbamates from this compound and an alcohol proceeds via the nucleophilic addition of the alcohol's hydroxyl group to the electrophilic carbonyl carbon of the isocyanate. The general reaction is depicted below:

General Reaction Scheme:

Caption: General reaction of this compound with an alcohol.

The reactivity of the alcohol significantly influences the reaction rate, with primary alcohols being the most reactive, followed by secondary and then tertiary alcohols, primarily due to steric hindrance.[3][4] For less reactive alcohols, a catalyst is often employed to facilitate the reaction.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of N-(4-tert-Butylphenyl)carbamates from primary, secondary, and tertiary alcohols.

Materials and General Procedures

-

Reagents: this compound (97%)[5], anhydrous alcohols (various), anhydrous solvents (DCM, THF, Toluene), catalysts (DBU, DBTDL), saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

-

Equipment: Round-bottom flasks, magnetic stirrer, stir bars, dropping funnel, condenser, nitrogen or argon inlet, TLC plates, rotary evaporator, flash chromatography system.

-

Safety: this compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin, eye, and respiratory irritation, as well as sensitization.[5] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Protocol 1: Uncatalyzed Synthesis with a Primary Alcohol (e.g., Ethanol)

This protocol describes the direct reaction of this compound with a primary alcohol without a catalyst.

Procedure:

-

To a stirred solution of anhydrous ethanol (1.2 equivalents) in anhydrous dichloromethane (DCM, 5 mL per 1 mmol of isocyanate) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the isocyanate is consumed.

-

Upon completion, quench the reaction with a small amount of water.

-

Separate the organic layer, wash with brine (2 x 10 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure ethyl N-(4-tert-butylphenyl)carbamate.

Protocol 2: Catalyzed Synthesis with a Secondary Alcohol (e.g., Isopropanol)

This protocol utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a basic catalyst to facilitate the reaction with a less reactive secondary alcohol.[1]

Procedure:

-

To a solution of isopropanol (1.1 equivalents) and DBU (0.1 equivalents) in anhydrous tetrahydrofuran (THF, 5 mL per 1 mmol of isocyanate) under an inert atmosphere, add this compound (1.0 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 6-12 hours.

-

Monitor the reaction by TLC or GC.

-

Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure isopropyl N-(4-tert-butylphenyl)carbamate.

Protocol 3: Catalyzed Synthesis with a Tertiary Alcohol (e.g., tert-Butanol)

This protocol employs an organotin catalyst, dibutyltin dilaurate (DBTDL), and elevated temperature for the reaction with a sterically hindered tertiary alcohol.[6][7]

Procedure:

-

To a solution of tert-butanol (1.2 equivalents) and DBTDL (0.05 equivalents) in anhydrous toluene (5 mL per 1 mmol of isocyanate) under an inert atmosphere, add this compound (1.0 equivalent) at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or HPLC.

-